molecular formula C18H19N3O2S B12516148 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- CAS No. 651336-09-3

1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)-

Cat. No.: B12516148
CAS No.: 651336-09-3
M. Wt: 341.4 g/mol
InChI Key: FVYYYTZGHGETHS-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a phenylsulfonyl group at the 3-position and a piperidinyl group at the 1-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Piperidine in the presence of a suitable leaving group and base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazole-3-carboxamide, N-4-piperidinyl-
  • 1H-Indazole-3-carboxylic acid, N-4-piperidinyl-
  • 1H-Indazole-3-sulfonamide, N-4-piperidinyl-

Uniqueness

1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinyl)- is unique due to the presence of both the phenylsulfonyl and piperidinyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

CAS No.

651336-09-3

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-piperidin-4-ylindazole

InChI

InChI=1S/C18H19N3O2S/c22-24(23,15-6-2-1-3-7-15)18-16-8-4-5-9-17(16)21(20-18)14-10-12-19-13-11-14/h1-9,14,19H,10-13H2

InChI Key

FVYYYTZGHGETHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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